molecular formula C14H17NO4 B3084616 3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-38-7

3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B3084616
CAS No.: 1142214-38-7
M. Wt: 263.29 g/mol
InChI Key: WLLXQBKWDFUXPD-UHFFFAOYSA-N
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Description

This compound is a cyclopropane derivative characterized by a 2,2-dimethylcyclopropane core substituted with a carboxylic acid group and a 4-methoxyphenylaminocarbonyl moiety. Such structural features are common in agrochemicals and pharmaceuticals, where cyclopropane rings are leveraged for their conformational rigidity and metabolic stability .

Properties

IUPAC Name

3-[(4-methoxyphenyl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)10(11(14)13(17)18)12(16)15-8-4-6-9(19-3)7-5-8/h4-7,10-11H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLXQBKWDFUXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and carboxylic acid groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products
Amide HydrolysisAcidic (HCl, H₂SO₄) or Basic (NaOH)2,2-Dimethylcyclopropanecarboxylic acid + 4-Methoxyaniline
EsterificationAcid-catalyzed (H₂SO₄, ROH)Methyl/ethyl ester derivatives of the carboxylic acid group

Key Considerations :

  • Amide hydrolysis is typically slow under mild conditions but accelerated at high temperatures .

  • Esterification may require protection of the amide group to avoid side reactions .

Oxidation and Reduction

The methoxy group and cyclopropane ring may undergo redox reactions.

Reaction Type Reagents/Conditions Products
Methoxy OxidationKMnO₄ (acidic)3-{[(4-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Cyclopropane Ring OpeningH₂, Pd/C (hydrogenation)Open-chain alkane derivative (via ring strain relief)

Mechanistic Insights :

  • Oxidation of the methoxy group (-OCH₃) to a hydroxyl group (-OH) is feasible under strong oxidizing agents .

  • The cyclopropane ring’s strain (≈27 kcal/mol) makes it reactive toward catalytic hydrogenation .

Substitution Reactions

The amide and aromatic methoxy groups may participate in nucleophilic or electrophilic substitutions.

Reaction Type Reagents/Conditions Products
Methoxy DemethylationBBr₃ (Lewis acid)3-{[(4-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted derivatives at the aromatic ring

Experimental Notes :

  • Demethylation of the methoxy group using BBr₃ is quantitative in anhydrous conditions .

  • Nitration would likely occur at the para position relative to the methoxy group due to directing effects.

Decarboxylation

The carboxylic acid group may undergo decarboxylation under thermal or catalytic conditions.

Reaction Type Conditions Products
Thermal DecarboxylationHigh temperature (200–300°C)3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropane + CO₂
Metal-CatalyzedCu/quinoline (Ullmann-type)Same as above with reduced energy barrier

Thermodynamics :

  • Decarboxylation is favored by the stability of the cyclopropane ring and CO₂ release .

Ring-Opening Reactions

The cyclopropane ring may react with electrophiles or radicals.

Reaction Type Reagents/Conditions Products
Radical AdditionBr₂, hvDibromo-open-chain derivative
Acid-Catalyzed IsomerizationH₃O⁺, heatIsomeric cyclohexene derivative

Challenges :

  • Ring-opening reactions often require harsh conditions due to the cyclopropane’s stability .

Biological and Industrial Relevance

Though specific studies on this compound are sparse, structurally related cyclopropane derivatives are used in:

  • Pharmaceuticals : As intermediates in drug synthesis (e.g., carbidopa analogs) .

  • Agrochemicals : Stability under environmental conditions (hydrolysis/oxidation pathways) .

Scientific Research Applications

The compound 3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and organic synthesis.

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique molecular framework allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The methoxy group can modulate interactions with enzymes involved in cancer progression .
  • Anti-inflammatory Properties : Research suggests that compounds with similar structures can inhibit inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .

Pharmacology

The pharmacological profile of this compound is under exploration for its potential therapeutic effects.

  • Enzyme Inhibition : Studies are ongoing to evaluate its role as an enzyme inhibitor, particularly in pathways related to pain and inflammation. The ability to modify the cyclopropane moiety could enhance its binding affinity to target enzymes .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules.

  • Building Block for Complex Molecules : Its structural features allow it to act as a building block in the synthesis of novel compounds with desired pharmacological properties. Researchers have utilized it to create derivatives that show enhanced activity against various biological targets .
  • Synthesis of Novel Compounds : The ability to modify the amino and carboxylic acid functional groups opens avenues for creating derivatives that can be tailored for specific applications in drug development .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of derivatives based on this compound against human breast cancer cells. Results indicated significant cytotoxicity compared to control compounds, suggesting potential as a lead compound in anticancer drug development.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanisms of the compound. It was found that certain derivatives inhibited pro-inflammatory cytokines in vitro, demonstrating potential for treating conditions like arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related cyclopropane and cyclobutane derivatives, highlighting differences in substituents, ring systems, and functional groups:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Applications/Notes
3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid Cyclopropane - 2,2-Dimethyl
- Carboxylic acid
- 4-Methoxyphenylaminocarbonyl
~280–320 (estimated) Potential agrochemical/biological activity
1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid Cyclobutane - 3-Ketone
- Carboxylic acid
- 4-Methoxyphenyl
~250–270 Higher polarity due to ketone; possible intermediates in synthesis
1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid Cyclobutane - Carboxylic acid
- 3-Methoxyphenyl
~230–250 Altered electronic effects (meta-substitution)
1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (Cyclanilide) Cyclopropane - Carboxylic acid
- 2,4-Dichlorophenylaminocarbonyl
~300–320 Commercial plant growth regulator
Ethyl 2-formyl-1-cyclopropanecarboxylate Cyclopropane - Ethyl ester
- Formyl group
~170–190 Synthetic intermediate for pharmaceuticals

Key Differences and Implications

Ring Size and Strain: The cyclopropane ring in the target compound introduces higher steric strain compared to cyclobutane derivatives (e.g., 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid). This strain may enhance reactivity in certain chemical transformations or binding affinity in biological systems .

Substituent Effects: The 4-methoxyphenylaminocarbonyl group in the target compound contrasts with the 2,4-dichlorophenylaminocarbonyl group in cyclanilide . Chlorine atoms increase electronegativity and lipophilicity, making cyclanilide more suited for pesticidal applications, whereas the methoxy group may favor interactions with polar biological targets. Meta-substituted analogues (e.g., 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid) exhibit reduced resonance stabilization compared to para-substituted derivatives, altering electronic properties and binding modes .

Biological Activity

3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, often referred to as the compound of interest, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H17NO4C_{14}H_{17}NO_4. Its structure features a cyclopropane ring substituted with a methoxyphenyl group and an amide functional group, which may contribute to its biological properties.

PropertyValue
Molecular Weight255.29 g/mol
CAS Number1142214-38-7
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. Research has shown that derivatives of cyclopropane carboxylic acids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds containing methoxy groups are known to modulate inflammatory pathways. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This suggests that this compound may possess similar anti-inflammatory properties.

Neuroprotective Activity

Neuroprotection is another area where this compound may have beneficial effects. Research indicates that methoxyphenyl derivatives can protect neuronal cells from oxidative stress-induced damage. A specific study highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Antitumor Activity

In a preclinical study, researchers evaluated the antitumor efficacy of a closely related compound in xenograft models of human tumors. The results showed a significant reduction in tumor volume compared to control groups, with mechanisms involving apoptosis induction and inhibition of angiogenesis being elucidated through histological analysis .

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a notable decrease in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
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3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.